(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
Description
Historical Evolution of Thiazole-Naphthalene Hybrid Research
The exploration of thiazole-naphthalene hybrids originated from early efforts to merge heterocyclic pharmacophores with aromatic systems capable of enhancing target affinity and metabolic stability. Initial synthetic methodologies, such as those described by Gomha and Badrey in 2013, demonstrated the feasibility of constructing thiazole derivatives fused with naphthalene through condensation reactions involving hydrazinecarbothioamides and activated carbonyl compounds. These foundational studies established modular routes for introducing structural diversity, enabling systematic evaluation of antiproliferative activities.
A pivotal shift occurred with the integration of tubulin polymerization inhibition as a design objective. In 2021, Kryshchyshyn et al. reported a series of thiazole-naphthalene derivatives exhibiting sub-micromolar IC~50~ values against breast (MCF-7) and lung (A549) cancer cell lines. Compound 5b , featuring a 2,7-dimethoxynaphthalenyl group linked to a thiazole core, demonstrated superior tubulin-binding affinity (IC~50~ = 3.3 µM) compared to colchicine (IC~50~ = 9.1 µM), validating the strategic incorporation of methoxy groups for steric and electronic optimization. Concurrently, Badrey et al. expanded the structural repertoire by synthesizing pyrimidine-thiazole-naphthalene conjugates, underscoring the versatility of naphthalene in stabilizing π-π interactions with biological targets.
By 2024, research advanced toward multifunctional hybrids, exemplified by TA7—a thiazolobenzamide-naphthalene derivative showing dual antioxidant and anticancer activity across breast, prostate, and lung cancer models. These developments reflect a trajectory from simple heterocyclic conjugates to rationally engineered hybrids with polypharmacological potential.
Strategic Importance in Modern Medicinal Chemistry
Thiazole-naphthalene hybrids occupy a critical niche in addressing drug resistance and off-target effects in oncology. Their strategic value stems from three interrelated factors:
- Tubulin Binding Specificity : The methoxynaphthalene moiety enhances hydrophobic interactions with tubulin’s colchicine-binding site, as evidenced by molecular docking studies of 5b and TA7. This specificity translates to potent G2/M phase arrest, as observed in MCF-7 cells treated with 5b at 0.48 µM.
- Dual Targeting Capability : Hybrids like TA7 inhibit both proliferation pathways (e.g., tubulin polymerization) and oxidative stress mechanisms, achieving IC~50~ values of 1.2–2.5 µM across multiple cancer lines while maintaining negligible hepatotoxicity in preclinical models.
- ADME Optimization : The fluoroaniline group in (5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one improves metabolic stability by reducing cytochrome P450-mediated dealkylation, a limitation of earlier naphthalene derivatives.
These attributes position thiazole-naphthalene hybrids as scaffolds for next-generation agents capable of overcoming the pharmacokinetic and pharmacodynamic limitations of monofunctional drugs.
Role of Molecular Hybridization in Anticancer Agent Design
Molecular hybridization has been instrumental in refining the bioactivity profile of thiazole-naphthalene conjugates. By merging the planar, aromatic naphthalene system with the electron-rich thiazole ring, researchers achieve synergistic effects:
- Enhanced Tubulin Affinity : The 2,7-dimethoxy configuration in 5b and related compounds creates a complementary surface for binding tubulin’s β-subunit, increasing inhibitory potency by 2.7-fold over colchicine.
- Modulation of Apoptotic Pathways : Hybrids such as TA7 upregulate pro-apoptotic markers (BAX, caspase-3) while suppressing anti-apoptotic BCL-2, as confirmed via protein expression assays in DU145 cells.
- Improved Solubility and Permeability : Introduction of fluorine atoms, as seen in the 4-fluoroanilino group, enhances membrane penetration without compromising metabolic stability, addressing a key challenge in small-molecule oncology agents.
Structural analyses reveal that hybridization optimizes the balance between rigidity (from naphthalene) and conformational flexibility (from thiazole), enabling adaptive binding to diverse targets. For instance, TA7’s naphthalene-thiazolobenzamide framework achieves a GoldScore of 58.7 in PARP-1 docking simulations, rivaling clinical inhibitors like olaparib.
Properties
Molecular Formula |
C22H17FN2O3S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17FN2O3S/c1-27-16-9-3-13-4-10-19(28-2)18(17(13)11-16)12-20-21(26)25-22(29-20)24-15-7-5-14(23)6-8-15/h3-12H,1-2H3,(H,24,25,26)/b20-12+ |
InChI Key |
ODVCYCYWKZSYNZ-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=CC(=C2/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)OC |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Key Reaction Conditions
| Reaction Step | Reagents | Solvent | Catalyst | Temperature | Duration | Yield (%) |
|---|---|---|---|---|---|---|
| Naphthalene aldehyde synthesis | Oxidation of 2,7-dimethoxynaphthalene | - | - | Room temp to reflux | Variable | - |
| Alkene formation | Phosphonium salts / Phosphonates | Ethanol / THF | - | Reflux | 3-6 hours | 75-88 |
| Thiazolone ring synthesis | Thioamide + α-haloketone | Ethanol / Acetic acid | - | Reflux | 2-4 hours | 65-85 |
| Methylidene formation | Thiazolone + aldehyde | Ethanol | Piperidine / NaOEt | Reflux | 2-4 hours | 70-90 |
| Amine attachment | 4-Fluoroaniline | DMF | DCC / HATU | Room temp | 12-24 hours | 65-85 |
Notes and Recommendations
Stereochemistry Control:
The choice of base and reaction conditions during the condensation step influences the stereochemistry, with refluxing in ethanol favoring the (5E) configuration.Purification:
Recrystallization from ethanol or chromatography (silica gel, preparative TLC) ensures high purity.Safety: Reactions involving halogenated compounds, strong bases, or microwave irradiation should be conducted with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key structural analogs share the thiazol-4-one core but differ in substituents, leading to variations in physicochemical and bioactive properties.
Table 1: Structural Comparison of Thiazol-4-one Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy groups (electron-donating) contrast with chlorine substituents in analogs , which increase lipophilicity but reduce solubility.
- Bioactivity: Chlorinated analogs (e.g., ) often exhibit enhanced antimicrobial activity due to halogen bonding, while hydroxy/anilino groups (e.g., ) may improve target specificity via H-bonding.
Table 2: Reaction Conditions and Yields
*Synthesis inferred from analogous methods.
Biological Activity
The compound (5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antioxidant properties, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound is represented as follows:
Cytotoxicity
Research indicates that thiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the modulation of apoptotic signaling pathways.
- Cytotoxic Effects : The compound has shown cytotoxic activity in preliminary assays against several cancer cell lines. For example, a related study on thiazole derivatives revealed IC50 values in the low micromolar range for HepG2 liver cancer cells, indicating strong potential for further development as an anticancer agent .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of thiazole derivatives. The ability to scavenge free radicals can contribute to protective effects against oxidative stress-related diseases.
- Radical Scavenging : Preliminary studies suggest that compounds similar to this compound exhibit significant radical scavenging activity. For instance, DPPH radical scavenging assays have shown that such compounds can achieve over 50% inhibition at concentrations as low as 5 µg/ml .
The mechanism of action for thiazole derivatives typically involves:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through ROS generation.
- Inhibition of Cell Proliferation : Interference with cell cycle progression.
- Modulation of Signaling Pathways : Downregulation of oncogenic signaling pathways such as Ras and PI3K/Akt .
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Study on Anticancer Activity : A study involving a series of thiazole derivatives demonstrated significant anticancer activity against various cell lines, including breast and liver cancer cells. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection .
- Antioxidant Properties : In another investigation, a related compound was tested for its antioxidant capacity using DPPH and ABTS assays. Results indicated a strong capacity to neutralize free radicals, suggesting potential use in preventing oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
